The 3-Chloro Substituent Provides a Distinct Synthetic Vector Absent in Parent Thieno[2,3-b]pyridine-2-carboxylic Acid
The presence of a chlorine atom at the 3-position of the thieno[2,3-b]pyridine core fundamentally alters the compound's synthetic utility compared to the non-halogenated parent scaffold. This 3-chloro group serves as an electrophilic site enabling nucleophilic aromatic substitution reactions with amines, thiols, and other nucleophiles under appropriate conditions . In contrast, thieno[2,3-b]pyridine-2-carboxylic acid lacking halogen substitution has been shown to exhibit generally lower antimicrobial activity and lacks this orthogonal derivatization handle, limiting its application as a scaffold for generating structurally diverse analog libraries .
| Evidence Dimension | Presence of synthetic derivatization handle |
|---|---|
| Target Compound Data | 3-Chloro substituent present at position 3 of thieno ring; molecular formula C8H4ClNO2S; molecular weight 213.64 g/mol |
| Comparator Or Baseline | Thieno[2,3-b]pyridine-2-carboxylic acid; molecular formula C8H5NO2S; molecular weight 179.20 g/mol; no halogen substitution |
| Quantified Difference | Presence of chlorine atom (Δ 34.44 g/mol molecular weight) with nucleophilic substitution capability absent in comparator |
| Conditions | Structural analysis and documented reactivity profile; nucleophilic substitution reactions require base and appropriate nucleophile |
Why This Matters
The 3-chloro substituent provides a unique vector for generating structurally diverse analogs through nucleophilic aromatic substitution, a capability unavailable in the non-halogenated parent compound.
